Triamcinolone acetonide 21(5-fluorouracil methyl formate)
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Overview
Description
Triamcinolone acetonide 21(5-fluorouracil methyl formate) is a synthetic compound that combines the properties of triamcinolone acetonide, a corticosteroid, and 5-fluorouracil, a chemotherapeutic agent. This compound is primarily used in the treatment of keloids and hypertrophic scars due to its anti-inflammatory and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide 21(5-fluorouracil methyl formate) involves the esterification of triamcinolone acetonide with 5-fluorouracil methyl formate. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone acetonide 21(5-fluorouracil methyl formate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Triamcinolone acetonide 21(5-fluorouracil methyl formate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in the treatment of keloids and hypertrophic scars due to its combined anti-inflammatory and anti-proliferative properties.
Industry: Employed in the formulation of topical treatments and other pharmaceutical products.
Mechanism of Action
The mechanism of action of triamcinolone acetonide 21(5-fluorouracil methyl formate) involves multiple pathways:
Anti-inflammatory: Triamcinolone acetonide reduces inflammation by inhibiting the release of inflammatory mediators.
Anti-proliferative: 5-fluorouracil inhibits DNA synthesis, preventing the proliferation of abnormal cells.
Molecular Targets: The compound targets specific receptors and enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Triamcinolone acetonide: A corticosteroid used for its anti-inflammatory properties.
5-Fluorouracil: A chemotherapeutic agent used to inhibit cell proliferation.
Hydrocortisone: Another corticosteroid with similar anti-inflammatory effects.
Methotrexate: A chemotherapeutic agent with anti-proliferative properties.
Uniqueness
Triamcinolone acetonide 21(5-fluorouracil methyl formate) is unique due to its combined anti-inflammatory and anti-proliferative effects, making it particularly effective in the treatment of keloids and hypertrophic scars. This dual action is not commonly found in other similar compounds .
Properties
CAS No. |
474459-72-8 |
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Molecular Formula |
C30H34F2N2O10 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] carbonate |
InChI |
InChI=1S/C30H34F2N2O10/c1-26(2)43-22-10-18-17-6-5-15-9-16(35)7-8-27(15,3)29(17,32)20(36)11-28(18,4)30(22,44-26)21(37)13-41-25(40)42-14-34-12-19(31)23(38)33-24(34)39/h7-9,12,17-18,20,22,36H,5-6,10-11,13-14H2,1-4H3,(H,33,38,39)/t17-,18-,20-,22+,27-,28-,29-,30+/m0/s1 |
InChI Key |
YTNUTTPAGKVBAL-ZXPAKUKWSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)OCN5C=C(C(=O)NC5=O)F)CCC6=CC(=O)C=C[C@@]63C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)OCN6C=C(C(=O)NC6=O)F)C)O)F)C)C |
Origin of Product |
United States |
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